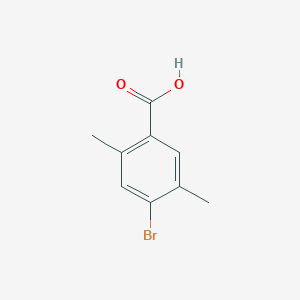

4-Bromo-2,5-dimethylbenzoic acid

Description

Contextualization within Contemporary Organic Synthesis and Materials Science

Aromatic compounds are fundamental to the development of advanced materials and the synthesis of complex organic molecules. fastercapital.comnumberanalytics.com In materials science, the unique electronic and structural properties of aromatic systems are harnessed to create novel materials with tailored functions. fastercapital.com For instance, graphene, a two-dimensional aromatic carbon structure, exhibits exceptional electrical, mechanical, and thermal properties, opening avenues for its use in supercapacitors and advanced composites. fastercapital.com The integration of aromatic compounds into nanotechnology is a rapidly advancing field with the potential to revolutionize industries from electronics to healthcare. fastercapital.com

In organic synthesis, aromatic compounds serve as crucial building blocks for creating intricate molecular architectures. numberanalytics.com Advanced synthesis methods, such as transition metal-catalyzed cross-coupling reactions, have revolutionized the ability to form carbon-carbon bonds between aromatic rings, enabling the construction of highly complex molecules that are vital for pharmaceuticals and other technologies. numberanalytics.com The strategic placement of functional groups on the aromatic ring is key to controlling the outcome of these synthetic transformations.

Significance of Halogenated Aromatic Carboxylic Acids as Synthetic Intermediates and Building Blocks

Halogenated aromatic carboxylic acids, such as 4-Bromo-2,5-dimethylbenzoic acid, are particularly valuable as synthetic intermediates. smolecule.comcymitquimica.com The presence of both a halogen atom and a carboxylic acid group on the aromatic ring provides two distinct points for chemical modification. The carboxylic acid group is acidic and can readily undergo reactions such as esterification and amidation. smolecule.comchemicalnote.com The bromine atom, an electronegative halogen, can be replaced through nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring. smolecule.com

This dual reactivity makes these compounds versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.comcymitquimica.com The specific positioning of the bromo and methyl groups on the benzoic acid framework influences the compound's reactivity and makes it a useful intermediate for creating targeted molecular structures. cymitquimica.com The general class of bromobenzoic acids are considered important fine chemicals for these reasons. guidechem.com

Overview of Advanced Methodological Approaches in Chemical Research Applied to Aromatic Systems

The study of aromatic compounds relies on a suite of advanced methodological approaches. Spectroscopic techniques are essential for elucidating the structure and properties of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the protons and carbons in the aromatic ring, with the characteristic ring current effect helping to identify aromatic structures. fiveable.me Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, while UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. fiveable.me Mass spectrometry is employed to determine the molecular mass and fragmentation patterns of aromatic compounds. fiveable.me

In addition to these analytical techniques, advanced synthetic methods are continuously being developed. Transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds to aromatic rings. numberanalytics.comnumberanalytics.com Photochemical reactions, which use light to initiate chemical transformations, can also be applied to aromatic compounds to induce unique reactions like dimerization and isomerization. numberanalytics.com Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the electronic structure and predict the reactivity of aromatic systems. fastercapital.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 276677-03-3 |

| Molecular Formula | C9H9BrO2 echemi.com |

| Molecular Weight | 229.07 g/mol echemi.com |

| Melting Point | 171.5-172.5 °C echemi.com |

| Boiling Point | 321.2±30.0 °C (Predicted) echemi.com |

| Density | 1.520±0.06 g/cm3 echemi.com |

| Acidity (pKa) | 3.69±0.25 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZYBJKFYYDWPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276677-03-3 | |

| Record name | 4-bromo-2,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways for 4 Bromo 2,5 Dimethylbenzoic Acid

Historical Development of Synthetic Routes for Substituted Benzoic Acids

The synthesis of substituted benzoic acids has a rich history rooted in fundamental organic reactions. Early methods often relied on the oxidation of alkylbenzenes or the hydrolysis of nitriles. For instance, the oxidation of a toluene (B28343) derivative using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) has been a classic method to introduce a carboxylic acid group onto an aromatic ring. savemyexams.com Another traditional approach involves the carbonation of Grignard reagents, prepared from aryl halides, with carbon dioxide. wikipedia.org These foundational methods, while effective, sometimes suffered from limitations such as harsh reaction conditions, low yields, and the generation of significant waste.

The preparation of benzoic acid itself for human consumption initially involved the dry distillation of gum benzoin (B196080) due to the presence of chlorinated derivatives in early industrial processes. wikipedia.org For laboratory-scale synthesis, recrystallization from water has been a common purification technique due to benzoic acid's differential solubility in hot and cold water. wikipedia.org These early methods laid the groundwork for the more sophisticated and targeted synthetic strategies developed in later years.

Modern Synthetic Strategies and Innovations for Regioselective Bromination and Carboxylation

Modern synthetic chemistry has introduced a host of innovative techniques to achieve the regioselective synthesis of compounds like 4-bromo-2,5-dimethylbenzoic acid. These methods offer greater control over the placement of functional groups and often proceed under milder conditions with higher efficiency.

Direct Bromination Techniques for Aromatic Systems

The direct bromination of aromatic compounds is a cornerstone of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 2,5-dimethylaniline, bromination can be directed to the para position using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like acetic acid.

For aromatic compounds without strong activating groups, catalysts are often employed. Iron is a common and cost-effective choice, reacting with bromine to form the active catalyst, iron(III) bromide. libretexts.org Other Lewis acids like aluminum chloride or bromide are also effective. libretexts.org To address the hazards associated with handling liquid bromine, greener methods have been developed. One such method utilizes sodium bromide (NaBr) and sodium perborate, offering a safer alternative for undergraduate laboratories. digitellinc.comacs.org Recent advancements also include the use of heterogeneous catalysts like Fe₂O₃/zeolite systems, which are easily handled, cost-effective, and recyclable. rsc.org

The choice of brominating agent and reaction conditions can significantly influence the outcome. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with NBS has been studied under various conditions, yielding different brominated products. researchgate.netresearchgate.net

Transition Metal-Catalyzed Carboxylation Methodologies

Transition metal-catalyzed reactions have revolutionized the synthesis of carboxylic acids from aryl halides. thieme-connect.com These methods often utilize carbon dioxide as an abundant and renewable C1 feedstock. thieme-connect.comthieme-connect.com

Palladium-catalyzed carboxylation of aryl bromides using diethylzinc (B1219324) as a reducing agent has been shown to tolerate a wide range of functional groups. acs.org The choice of ligand is critical in these reactions, with bulky and electron-rich ligands often providing the best results. acs.org More recently, visible-light-driven carboxylation of aryl halides using a combination of palladium and photoredox catalysts has emerged as an environmentally friendly alternative that avoids the use of stoichiometric metallic reductants. organic-chemistry.org

Nickel-catalyzed carboxylation of aryl chlorides, which are typically less reactive than aryl bromides, has been achieved using manganese powder as a reductant. thieme-connect.com Copper-catalyzed systems have also been developed for the carboxylation of aryl iodides, proceeding under mild conditions and tolerating various functional groups. nih.gov These transition metal-catalyzed approaches represent a significant leap forward in the synthesis of substituted benzoic acids, offering high yields and broad substrate scope. organic-chemistry.org

A variety of transition metals, including rhodium and nickel, have been investigated for their ability to react with carbon dioxide. nih.gov The development of these catalytic systems has been a major focus of research, aiming to overcome the kinetic inertness of CO₂. acs.org

Multi-Step Synthesis Design and Optimization Protocols

The synthesis of a specifically substituted molecule like this compound often requires a multi-step approach where the order of reactions is crucial for achieving the desired isomer. libretexts.org For example, when synthesizing a molecule with multiple substituents, the directing effects of each group must be considered to plan the synthetic sequence. libretexts.org

A plausible multi-step synthesis for a related compound, 4-bromo-3-nitrobenzoic acid from benzene (B151609), illustrates this principle:

Bromination: Benzene is first reacted with bromine to form bromobenzene.

Acylation: A Friedel-Crafts acylation introduces an acetyl group, primarily at the para position.

Oxidation: The acetyl group is then oxidized to a carboxylic acid.

Nitration: Finally, nitration is performed, with the directing effects of the bromo and carboxyl groups leading to the desired product. quora.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Aromatic Bromine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of aromatic bromine compounds to minimize environmental impact and enhance safety. digitellinc.com Traditional bromination methods often involve hazardous reagents like liquid bromine and strong acids. acs.org

Greener alternatives have been developed, such as using recyclable brominating reagents like an aqueous CaBr₂–Br₂ system, which can be used without metal catalysts or acidic additives. rsc.org This system allows for reactions in water and easy isolation of the product, aligning with the goals of green chemistry. rsc.org Another approach involves the use of N-bromosuccinimide (NBS) with a catalytic amount of mandelic acid in water, providing a safer and more environmentally benign method for aromatic bromination. digitellinc.com The development of experiments for undergraduate laboratories based on these greener methods helps to instill these principles in the next generation of chemists. digitellinc.comacs.orgdigitellinc.com

The use of heterogeneous catalysts, such as Fe₂O₃ on a zeolite support, also contributes to greener synthesis by allowing for easy separation and recycling of the catalyst. rsc.org These sustainable approaches are not only environmentally responsible but can also be more cost-effective in the long run.

Process Chemistry Considerations and Scalable Synthesis of this compound

Scaling up the synthesis of a chemical from the laboratory to an industrial scale introduces a new set of challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, and robust for large-scale production. thieme-connect.dethieme.de

For the synthesis of this compound, a potential industrial route could start from 1,4-dimethylbenzene (p-xylene). A key challenge is achieving the desired regioselectivity during bromination. While direct bromination of p-xylene (B151628) can lead to a mixture of isomers, specific catalysts and conditions can favor the formation of the desired 2-bromo-1,4-dimethylbenzene. google.com Subsequent oxidation of one of the methyl groups would yield the benzoic acid derivative.

Alternatively, a route starting from 2,5-dimethylbenzoic acid could be considered, followed by regioselective bromination. The choice of the starting material and the synthetic sequence will depend on factors such as the cost and availability of raw materials, the efficiency and safety of each step, and the ease of purification of the final product. For instance, a scalable synthesis of the related compound 4-bromo-1,2-dimethyl-1H-imidazole was developed to overcome challenges with commercial sourcing and the formation of regioisomers in previous methods. thieme-connect.dethieme.de

Industrial preparations of benzoic acid itself often involve the partial oxidation of toluene using cobalt or manganese naphthenates as catalysts. wikipedia.org Similar strategies, adapted for the specific substitution pattern, could be employed for the large-scale synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo 2,5 Dimethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-bromo-2,5-dimethylbenzoic acid in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of multi-dimensional NMR experiments is employed to map out the connectivity and spatial relationships of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would primarily show correlations between the aromatic protons, if any are close enough to couple, and potentially long-range couplings between aromatic and methyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the ¹³C signals corresponding to the aromatic CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range C-H couplings (typically 2-4 bonds). This is critical for assigning quaternary carbons, such as the carboxylic acid carbon and the carbons bonded to the bromine and methyl groups, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. youtube.com This can help confirm the substitution pattern on the aromatic ring by showing spatial proximity between the methyl groups and adjacent aromatic protons.

While specific spectral data for this compound is not extensively published, the expected chemical shifts and correlations can be predicted based on analogous structures. rsc.orgrsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC/NOESY Correlations for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Carboxylic Acid (COOH) | ~12-13 | ~170 | H3, H6 | - |

| C1-COOH | - | ~130 | H6 | - |

| C2-CH₃ | - | ~140 | H3, H6, CH₃ (at C2) | - |

| C3-H | ~7.5 | ~132 | C1, C2, C4, C5 | H6, CH₃ (at C2), CH₃ (at C5) |

| C4-Br | - | ~120 | H3, H6 | - |

| C5-CH₃ | - | ~138 | H3, H6, CH₃ (at C5) | - |

| C6-H | ~7.8 | ~135 | C1, C2, C4, C5 | H3, CH₃ (at C2), CH₃ (at C5) |

| 2-CH₃ | ~2.4 | ~21 | C1, C2, C3 | H3 |

| 5-CH₃ | ~2.3 | ~20 | C4, C5, C6 | H6 |

Solid-State NMR Characterization of Polymorphic Forms

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular geometry, crystal packing, and intermolecular interactions.

Crystal Packing Motifs and Supramolecular Assembly Analysis (e.g., Hydrogen Bonding Networks, Halogen Bonds)

The crystal structure of this compound would be expected to exhibit several key intermolecular interactions that dictate its supramolecular assembly.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form centrosymmetric dimers in the solid state, with the carboxylic acid groups of two molecules linked by strong O-H···O hydrogen bonds. rsc.orgmdpi.com

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom of a neighboring carboxylic acid group. nih.govnih.gov This type of interaction can play a significant role in directing the crystal packing. rsc.org

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.govnih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | 2.6 - 2.8 |

| Halogen Bond | C-Br | O=C (Carboxylic Acid) | 3.0 - 3.5 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 |

Polymorphism and Pseudopolymorphism Investigations

The existence of different crystal packing arrangements (polymorphism) or the incorporation of solvent molecules into the crystal lattice (pseudopolymorphism) can have profound effects on the physicochemical properties of a compound. researchgate.net Although specific studies on the polymorphism of this compound are not prevalent in the literature, it is a phenomenon that should be considered for substituted benzoic acids. Different crystallization conditions, such as solvent and temperature, could lead to the formation of different polymorphs or pseudopolymorphs, each with its unique crystal structure and properties. Single-crystal X-ray diffraction is the definitive method for identifying and characterizing these different solid forms.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways.

For this compound, the mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. miamioh.edu This results in two peaks of almost equal intensity separated by 2 Da.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a benzoyl cation.

Loss of a water molecule (H₂O): This can occur from the molecular ion. miamioh.edu

Loss of carbon monoxide (CO): Following the loss of the hydroxyl radical.

Loss of a bromine atom (•Br): This is a common fragmentation for bromo-aromatic compounds. miamioh.edu

Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups.

The analysis of these fragmentation patterns provides valuable information for confirming the structure of the molecule. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₉H₉⁷⁹BrO₂ | 227.9786 | Molecular Ion |

| [M+2]⁺ | C₉H₉⁸¹BrO₂ | 229.9765 | Molecular Ion (Isotope) |

| [M-OH]⁺ | C₉H₈⁷⁹BrO | 210.9758 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | C₉H₇⁷⁹BrO | 209.9680 | Loss of water |

| [M-CO₂H]⁺ | C₈H₈⁷⁹Br | 182.9836 | Loss of carboxylic acid group |

| [M-Br]⁺ | C₉H₉O₂ | 149.0603 | Loss of bromine atom |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification

The primary conformational variable in this compound is the orientation of the carboxylic acid group (-COOH) relative to the plane of the benzene (B151609) ring and its adjacent methyl group. In the solid state, carboxylic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups. This dimerization has a profound effect on the vibrational spectra, particularly on the O-H and C=O stretching modes.

Detailed vibrational assignments for this compound can be reliably made by drawing comparisons with comprehensive studies on structurally similar molecules, such as 2,4-dimethylbenzoic acid and various brominated benzoic acid derivatives. wikipedia.orgnih.gov The experimental spectra are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. nih.govchemspider.com

Functional Group Identification:

Carboxylic Acid Group (–COOH): The most characteristic vibrations of this group are the O-H stretch, the C=O stretch, and various bending modes. In the dimeric form, the O-H stretching vibration appears as a very broad and intense band in the FT-IR spectrum, typically centered in the 2500–3300 cm⁻¹ region, a hallmark of strong hydrogen bonding. nih.gov The C=O stretching vibration is observed as a very strong band in both FT-IR and Raman spectra, usually around 1680–1710 cm⁻¹, which is lower than the frequency for a monomeric acid due to the hydrogen bonding. nih.gov

Methyl Groups (–CH₃): The symmetric and asymmetric stretching vibrations of the methyl groups are expected in the 2850–3000 cm⁻¹ region. Bending (deformation) modes appear in the 1370–1470 cm⁻¹ range. nih.gov

Aromatic Ring (C₆H₂): The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The ring also exhibits characteristic C=C stretching vibrations (ring breathing modes) in the 1400–1600 cm⁻¹ region.

Carbon-Bromine Bond (C–Br): The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

The following tables summarize the expected key vibrational frequencies for this compound based on data from analogous compounds.

Interactive Table: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3300-2500 | Very Broad, Strong | ν(O-H) in hydrogen-bonded dimer |

| ~2975 | Medium | ν_as(C-H) in CH₃ |

| ~2930 | Medium | ν_s(C-H) in CH₃ |

| ~1700 | Very Strong | ν(C=O) in hydrogen-bonded dimer |

| ~1605 | Strong | ν(C=C) of aromatic ring |

| ~1450 | Medium | δ_as(C-H) in CH₃ |

| ~1410 | Strong | Coupled ν(C-O) / δ(O-H) in-plane |

| ~1380 | Medium | δ_s(C-H) in CH₃ |

| ~930 | Broad, Medium | γ(O-H) out-of-plane deformation in dimer |

| ~650 | Medium-Strong | ν(C-Br) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Interactive Table: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | ν(C-H) of aromatic ring |

| ~2930 | Strong | ν_s(C-H) in CH₃ |

| ~1700 | Medium | ν(C=O) in hydrogen-bonded dimer |

| ~1605 | Very Strong | ν(C=C) of aromatic ring |

| ~1280 | Strong | Ring breathing mode |

| ~830 | Strong | Ring breathing mode |

| ~650 | Strong | ν(C-Br) |

ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric.

Advanced Spectroscopic Probes for Intermolecular Interactions

Beyond the standard identification of functional groups, spectroscopic techniques can provide deep insights into the non-covalent interactions that dictate the supramolecular assembly of this compound in the crystalline state. These interactions are crucial in determining the material's physical properties.

The primary intermolecular interaction in crystalline this compound is the hydrogen bonding between carboxylic acid groups, leading to the formation of stable dimers. nih.govrsc.org This is evident in FT-IR spectroscopy, as discussed previously. However, other, more subtle interactions also play a role in the crystal packing.

Halogen Bonding: The presence of a bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen atom from a nearby carboxyl group. chemspider.com In the crystal structures of similar brominated benzoic acids, short Br···O contacts have been observed, providing evidence for this type of interaction which influences the packing of molecules into sheets or other three-dimensional architectures. chemspider.com

π–π Stacking: The aromatic rings of the benzoic acid molecules can interact through π–π stacking. chemspider.com These interactions, where the electron-rich π-systems of adjacent rings overlap, contribute to the cohesive energy of the crystal. The presence and geometry of these interactions (e.g., parallel or slipped-parallel) can be inferred from crystal structure data and are often investigated using computational methods. chemspider.com

Low-Frequency (Terahertz) Spectroscopy: Terahertz time-domain spectroscopy (THz-TDS) is particularly sensitive to the weak intermolecular vibrations (phonon modes) found in molecular crystals. The spectral features in the THz region (typically <100 cm⁻¹) are directly related to the collective motions of molecules within the crystal lattice and are therefore highly sensitive to the strength and nature of intermolecular forces like hydrogen and halogen bonding. This makes it a powerful advanced probe for studying the solid-state packing and polymorphism of compounds like this compound.

Computational and Theoretical Investigations of 4 Bromo 2,5 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and reactivity.

For 4-bromo-2,5-dimethylbenzoic acid, the electron-donating methyl groups and the electron-withdrawing bromine atom and carboxylic acid group influence the energy and distribution of the frontier orbitals. The HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the methyl groups, which increase its energy. The LUMO is likely to be centered on the carboxylic acid group and the benzene ring, with the bromine atom also contributing to its character.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a related compound, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, the calculated HOMO-LUMO gap is 5.31 eV, indicating significant stability. nih.gov For a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives, the HOMO-LUMO gaps ranged from 4.57 eV to 5.31 eV, highlighting how different substituents can modulate reactivity. nih.gov For this compound, the interplay of the electron-donating and electron-withdrawing groups will determine its specific HOMO-LUMO gap and thus its reactivity profile.

Table 1: Predicted Reactivity Indices for this compound (Analogous Systems)

| Parameter | Value (eV) - Compound 5c¹ | Value (eV) - Compound 5f¹ | Description |

| EHOMO | - | - | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | - | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.31 | 4.57 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

| Ionization Potential (I) | - | - | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | - | - | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | - | - | The tendency of an atom to attract a bonding pair of electrons. |

| Hardness (η) | - | - | A measure of the resistance to change in electron distribution. |

| Softness (S) | - | - | The reciprocal of hardness, indicating the ease of electron transfer. |

| Electrophilicity Index (ω) | - | - | A measure of the electrophilic character of a species. |

¹Data for analogous compounds 1-(4-arylbenzoyl)-1,3-dicyclohexylurea (5c and 5f) from a study on their synthesis and electronic structure. nih.gov Specific values for this compound are not available in the searched literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-deficient regions (positive potential).

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), indicating its acidic nature. The bromine atom, being electronegative, will also have a region of negative potential. The aromatic ring will display a more complex potential distribution due to the competing effects of the substituents.

In a study of chromone-3-carboxylic acid, the MEP map clearly showed the strongest negative region at the carboxylic acid site, indicating its affinity for protons. Similarly, for this compound, the MEP would highlight the acidic proton and the nucleophilic oxygen atoms.

Molecular Dynamics Simulations for Conformational Flexibility and Aggregation Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. They provide insights into conformational flexibility, aggregation behavior, and interactions with solvent molecules.

Studies on other benzoic acid derivatives have shown that they can form hydrogen-bonded dimers in apolar solvents. researchgate.net MD simulations can predict the stability of such dimers for this compound and investigate how the bromo and methyl substituents affect the dimer geometry and binding energy. Furthermore, in solution, MD simulations can reveal the nature of solute-solvent interactions and how the molecule self-associates. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. These calculations can provide a detailed understanding of the pathways of chemical reactions involving this compound.

For instance, the reaction of benzoic acid with various radicals has been studied using DFT methods to explore the reaction mechanism and calculate rate constants. researchgate.net Similar calculations for this compound could predict its reactivity towards radicals and other reagents. The influence of the bromo and methyl substituents on the stability of reaction intermediates and transition states can be quantified, providing insights into the regioselectivity and stereoselectivity of its reactions. For example, the bromination of 2,5-dimethylbenzoic acid has been studied as a key step in the synthesis of other complex molecules, and computational analysis could shed light on the byproducts formed during this reaction. bohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of molecules.

DFT calculations have been shown to be reliable in predicting ¹H and ¹³C NMR chemical shifts for a variety of organic molecules. nih.gov For this compound, theoretical calculations of NMR spectra can help in the assignment of experimental signals. The electronegativity of the bromine atom and the electron-donating nature of the methyl groups will have predictable effects on the chemical shifts of the aromatic protons and carbons.

Vibrational frequencies calculated using DFT can be compared with experimental data from infrared (IR) and Raman spectroscopy. A normal coordinate analysis can be performed to assign the observed vibrational bands to specific molecular motions. The calculated vibrational spectrum of this compound would show characteristic frequencies for the O-H and C=O stretching of the carboxylic acid group, as well as vibrations associated with the substituted benzene ring.

Table 2: Predicted Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Parameter | Predicted Value/Range | Method/Reference |

| ¹H NMR Chemical Shift (Aromatic) | ~7.0-8.0 ppm | General range for substituted benzenes. |

| ¹³C NMR Chemical Shift (Carboxyl) | ~165-175 ppm | Typical range for carboxylic acids. |

| ¹³C NMR Chemical Shift (C-Br) | ~110-125 ppm | Approximate range for brominated aromatics. |

| IR Frequency (O-H stretch) | ~2500-3300 cm⁻¹ | Broad band typical for carboxylic acid dimers. |

| IR Frequency (C=O stretch) | ~1680-1710 cm⁻¹ | Characteristic for aromatic carboxylic acids. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. These models can be used to predict properties such as boiling point, melting point, and solubility without the need for experimental measurements.

For this compound, QSPR models can be developed to predict its non-biological properties based on a set of molecular descriptors. These descriptors can be calculated from the molecular structure and can include constitutional, topological, geometrical, and electronic parameters. A study on various benzoic acid derivatives has shown that QSPR models can successfully predict their pKa values in different solvents. Similar models could be developed for this compound to predict its physicochemical properties, which are important for its potential applications in various fields.

Reactivity and Reaction Mechanism Studies of 4 Bromo 2,5 Dimethylbenzoic Acid

Catalytic Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of 4-bromo-2,5-dimethylbenzoic acid is a key functional group that enables various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, finding extensive application in the synthesis of pharmaceuticals and fine chemicals. chemrxiv.orgresearchgate.net

The general scheme for these reactions involves the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst and a base. wikipedia.org The most prominent examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Mechanistic Investigations of Palladium-Catalyzed Coupling Processes

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the aryl bromide (this compound) to form a Pd(II) intermediate. libretexts.orglibretexts.org Studies have shown that for aryl bromides, this step can occur with a monoligated palladium complex. chemrxiv.org The nature of the halide and the phosphine (B1218219) ligand concentration can influence the mechanism. chemrxiv.orgillinois.edu

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction) is transferred to the palladium(II) complex. wikipedia.org The presence of a base is crucial for this step, as it activates the organoboron reagent. organic-chemistry.org The exact mechanism of transmetalation is still an area of active research. wikipedia.org

Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond and the regeneration of the Pd(0) catalyst. libretexts.org This step is typically intramolecular and proceeds from a cis-complex. libretexts.org

Computational chemistry has become a key tool in understanding the intricate details of these mechanisms, helping to identify the rate-determining step and optimize reaction conditions. nih.gov

Ligand Design and Optimization for Enhanced Catalytic Efficiency

The choice of ligand coordinated to the palladium center is critical for the efficiency and selectivity of cross-coupling reactions. libretexts.org Ligands influence the catalyst's stability, activity, and steric environment.

For reactions involving aryl bromides like this compound, bulky and electron-rich phosphine ligands are often employed. libretexts.org These ligands facilitate the oxidative addition step and promote reductive elimination. libretexts.org Examples of effective ligands include tri-ortho-tolylphosphine and dialkylbiaryl phosphines developed by the Buchwald group. libretexts.orgrug.nl The steric hindrance from the 2,5-dimethyl groups on the benzoic acid can influence the choice of ligand and reaction conditions.

N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions, often exhibiting high thermal stability. mdpi.com

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another site for various chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification, Amidation, and Acyl Halide Formation Kinetics

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. smolecule.com This is a reversible reaction, and the kinetics are influenced by factors such as the structure of the alcohol, temperature, and the catalyst used.

Amidation: Amides can be formed by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to activate the carboxylic acid. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for forming C-N bonds. researchgate.netacs.orgnih.gov

Acyl Halide Formation: Acyl halides, particularly acyl chlorides, are highly reactive intermediates that can be synthesized from the carboxylic acid. A common method involves the reaction with thionyl chloride (SOCl₂). libretexts.org These acyl halides can then be readily converted into other derivatives like esters, amides, and ketones. libretexts.orgacs.org

Decarboxylation and Reduction Pathways

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) can be a challenging transformation for aromatic carboxylic acids. However, under specific conditions, such as in the presence of certain catalysts, decarboxylative coupling reactions can occur. For instance, a related process is the decarbonylative Sonogashira cross-coupling, where carboxylic acid derivatives are coupled with alkynes. rsc.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reduction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the existing substituents influence the reactivity and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be replaced by a nucleophile. smolecule.comsmolecule.com This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring. The kinetics of SNAr reactions are dependent on the nature of the nucleophile, the solvent, and the temperature.

Electrophilic Aromatic Substitution (EAS): The introduction of additional substituents onto the aromatic ring via electrophilic attack is influenced by the directing effects of the existing groups (bromine, carboxylic acid, and two methyl groups). The methyl groups are activating and ortho-, para-directing, while the bromine is deactivating but ortho-, para-directing. The carboxylic acid group is deactivating and meta-directing. The interplay of these effects will determine the position of further substitution. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, bromination of a related compound, 2,5-dimethylbenzonitrile, occurs via electrophilic aromatic substitution. smolecule.com

Photochemical Reactivity and Photoinduced Transformations

The photochemical reactivity of this compound is primarily dictated by the absorption of ultraviolet (UV) light, which can induce the cleavage of its weakest bonds. The two most probable photoinduced transformations are photodebromination and photodecarboxylation, both proceeding through high-energy radical intermediates.

Photodebromination: The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage upon UV irradiation. This process, common for aryl halides, would result in the formation of a 2,5-dimethylphenylcarboxyl radical and a bromine radical. researchgate.net This type of reaction is known to be facilitated in photoreducing solvents.

Photodecarboxylation: Aromatic carboxylic acids can undergo decarboxylation when exposed to UV light, a reaction that can be enhanced by photosensitizers. nih.gov This transformation involves the cleavage of the C-C bond between the aromatic ring and the carboxyl group, leading to the release of carbon dioxide (CO₂) and the formation of a 4-bromo-2,5-dimethylphenyl radical. nih.gov Studies on substituted benzoic acids have shown that photodecarboxylation is a common reaction pathway for these compounds when subjected to UV photolysis. nih.gov

Hydrogen Abstraction from Methyl Groups: A third, less common, possibility involves the abstraction of a hydrogen atom from one of the methyl groups by a photosensitizer or another radical species in solution. This would generate a benzylic radical, which could then undergo further reactions, such as oxidation or coupling.

These primary photochemical events generate highly reactive intermediates that dictate the final product distribution.

Reaction Kinetics and Thermodynamic Analysis of Derived Intermediates

Specific kinetic and thermodynamic parameters for the intermediates derived from this compound have not been experimentally determined. However, analysis can be based on general principles and data from analogous systems.

Reaction Kinetics: The kinetics of photochemically induced reactions are complex, depending on factors such as light intensity (photon flux), quantum yield of the primary photochemical step, and the rates of subsequent reactions of the intermediates.

Photodecarboxylation Kinetics: Studies on the photodecarboxylation of acyl hypoiodites, which proceed through acyloxy radicals similar to those potentially formed from benzoic acids, show evidence for a stepwise process where the initial photo-excitation is followed by the decarboxylation of the resulting radical. journals.co.za The rate of this decarboxylation can be influenced by the stability of the incipient radical, though this is not always the dominant factor. journals.co.za Light irradiation has been noted to significantly improve the reaction rates of decarboxylative bromination for electron-poor aromatic acids. nih.gov

Thermodynamic Analysis of Intermediates: The stability of the radical intermediates is a key factor in determining the favorability of a particular reaction pathway.

Aryl Radical Stability: Aryl radicals are thermodynamically unstable, high-energy species. Their ability to abstract hydrogen atoms is a reflection of this, driven by the formation of a more stable aromatic C-H bond. nih.gov The stability of a substituted aryl radical is influenced by the electronic properties of the substituents. For the 4-bromo-2,5-dimethylphenyl radical, the electron-donating methyl groups and the electron-withdrawing (by induction) but also resonance-donating bromine atom would collectively influence its stability and reactivity.

Acyloxy Radical Stability: The 2,5-dimethylphenylcarboxyl radical, formed via photodebromination, is an acyloxy-type radical. Aroyloxy radicals are known to be stabilized by interaction with the aromatic system, but they are generally considered very short-lived as they undergo rapid decarboxylation. journals.co.za

Computational Insights: Theoretical studies on substituted benzoic acid radicals show that the stability of the radical formed after hydrogen abstraction is highly dependent on the position of the substituents. scielo.org.zapreprints.org Generally, the spin density distribution, which correlates with radical stability, is spread across the aromatic system. preprints.org This delocalization is a key factor in the thermodynamic profile of the intermediate.

Derivatization and Synthetic Applications of 4 Bromo 2,5 Dimethylbenzoic Acid As a Building Block

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique structural and electronic properties of 4-bromo-2,5-dimethylbenzoic acid make it an important component in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis.

In the synthesis of MOFs, this compound functions as an organic linker, bridging metal ions to form extended porous networks. Its rigid structure, stemming from the benzene (B151609) ring, is crucial for creating robust frameworks. The bromine and methyl substituents on the ring allow for fine-tuning of the electronic properties and steric environment within the MOF, which in turn influences the final architecture and properties of the material. Researchers have demonstrated that by using this building block, it is possible to construct MOFs with specific topologies and pore environments. For example, a luminescent mixed-ligand metal-organic framework, [Zn(BDC)0.5(L)]·H2O, was synthesized using a derivative of this compound.

The formation of MOFs and coordination polymers is a process of self-assembly, where molecular components spontaneously organize into well-defined structures. In the case of this compound, the carboxylic acid group coordinates with metal ions, while weaker intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in directing the assembly process. The bromine atom can participate in halogen bonding, further influencing the supramolecular architecture. These combined interactions lead to the formation of complex, three-dimensional structures with tailored properties. Studies have shown the formation of one-, two-, and three-dimensional coordination polymers of varying nuclearity and dimensionality, highlighting the versatility of this ligand in supramolecular chemistry.

Precursors for Advanced Polymeric Materials and Copolymers (e.g., Polyesters, Polyamides, Polycarbonates)

This compound is a key starting material for the synthesis of a variety of advanced polymers. Its bifunctional nature, with both a carboxylic acid and a reactive bromine atom, allows for its incorporation into polymer chains through condensation reactions, while the bromine provides a site for further modification.

This building block can be used to synthesize polyesters and polyamides with pendant functional groups. The resulting polymers can have tailored properties, such as enhanced thermal stability or specific optical and electronic characteristics, depending on the comonomers used and any subsequent modifications at the bromine position.

Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Optoelectronic Materials, Dyes)

The rigid aromatic core of this compound makes it a suitable scaffold for the synthesis of advanced organic materials. Its derivatives have been investigated for use in liquid crystals, where the rigid molecular structure is essential for the formation of mesophases.

In the realm of optoelectronic materials, this compound serves as a precursor for molecules used in organic light-emitting diodes (OLEDs) and other electronic devices. By modifying the structure, for instance, through Suzuki coupling reactions at the bromine position, it is possible to tune the electronic properties of the resulting materials. This allows for the rational design of molecules with specific energy levels (HOMO/LUMO) for efficient charge transport and light emission.

Utilization in Tandem Reactions, Cascade Processes, and Multicomponent Reactions

The multiple reactive sites on this compound make it an ideal candidate for use in tandem reactions, cascade processes, and multicomponent reactions. These types of reactions are highly efficient as they allow for the formation of several chemical bonds in a single operation, reducing waste and saving time. For example, the carboxylic acid can first be activated and then reacted with an amine, while the bromine atom can subsequently participate in a palladium-catalyzed cross-coupling reaction, all in a one-pot sequence.

Development of Ligands for Organometallic Catalysis

Derivatives of this compound can be used to synthesize novel ligands for organometallic catalysis. By replacing the bromine atom with a coordinating group, such as a phosphine (B1218219) or an N-heterocyclic carbene, new ligands can be created. The steric bulk provided by the two methyl groups on the aromatic ring can have a significant impact on the selectivity and activity of the resulting catalyst. These tailored ligands can then be used to promote a wide range of chemical transformations with high efficiency and control.

Advanced Analytical Method Development and Characterization Techniques for 4 Bromo 2,5 Dimethylbenzoic Acid and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of 4-Bromo-2,5-dimethylbenzoic acid and the separation of its isomers. The development of a robust HPLC method is critical for quality control in its synthesis and application.

Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing polar aromatic carboxylic acids. sielc.comsielc.com A typical method involves a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte and its related impurities. nih.gov The separation is achieved by optimizing the mobile phase composition, often a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. lcms.czekb.eg The use of a gradient, where the concentration of the organic solvent is increased over time, is essential for effectively resolving the main compound from closely related isomers and potential byproducts formed during synthesis. lcms.cz

For acidic compounds like this compound, controlling the pH of the mobile phase is critical to ensure good peak shape and retention reproducibility. This is typically achieved by adding an acidifier such as phosphoric acid or formic acid to the aqueous portion of the mobile phase. sielc.com Formic acid is particularly suitable for methods that are coupled with mass spectrometry (MS) detection due to its volatility. sielc.comsielc.com The selection of the detector wavelength, usually in the UV region where the aromatic ring absorbs strongly (e.g., 205 nm), is vital for achieving high sensitivity. ekb.eg Method validation according to International Conference on Harmonization (ICH) guidelines ensures the method is specific, precise, linear, and accurate for its intended purpose. ekb.eg

Table 1: Illustrative HPLC Method Parameters for Analysis of Halogenated Benzoic Acids

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reverse-Phase C18 (e.g., Zorbax SB-Aq, YMC-Triart C18) | Provides hydrophobic interaction for retention of the aromatic acid. | nih.govekb.eg |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Controls pH to suppress ionization of the carboxylic acid, improving peak shape. | sielc.comekb.eg |

| Mobile Phase B | Acetonitrile and/or Methanol | Organic modifier to elute the analyte from the column. | lcms.czekb.eg |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities, including isomers and impurities. | lcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min | Optimized for column dimensions and particle size to achieve efficient separation. | lcms.cz |

| Detection | UV at ~205 nm | The aromatic ring provides strong absorbance for sensitive detection. | ekb.eg |

| Column Temp. | 25 - 40 °C | Controls retention time and viscosity of the mobile phase. | nih.govlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of impurities, especially after converting the analyte into a more volatile form. Benzoic acids are generally non-volatile and require derivatization prior to GC analysis. researchgate.net

A common and effective derivatization strategy for carboxylic acids is silylation, which involves reacting the acidic proton with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a volatile trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the capillary column. A non-polar column, such as one with a dimethylpolysiloxane phase, is often effective. nih.gov The separated components then enter the mass spectrometer, which serves as a highly specific detector. The electron ionization (EI) mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the derivative. For TMS derivatives of benzoic acids, characteristic ions include the molecular ion (M+•) and a prominent ion corresponding to the loss of a methyl group ([M-15]+ or [M-CH₃]⁺). researchgate.net These fragmentation patterns are invaluable for structural elucidation and confirming the identity of impurities. researchgate.net While MS provides powerful identification capabilities, the chromatographic separation is key, as regioisomers of related brominated compounds can have nearly identical mass spectra and must be distinguished by their retention times. nih.gov

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Details | Reference |

|---|---|---|---|

| 1. Derivatization | Conversion to a volatile form. | Reaction with a silylating agent (e.g., BSTFA) to form the trimethylsilyl (TMS) ester. | researchgate.net |

| 2. GC Separation | Separation of the analyte from impurities. | Use of a capillary column (e.g., DB-5, Rtx-1) with a temperature program to separate compounds by volatility. | researchgate.netnih.gov |

| 3. MS Detection | Identification of separated components. | Electron Ionization (EI) generates reproducible fragmentation patterns. Key fragments for TMS-esters include M+• and [M-CH₃]⁺. | researchgate.net |

| 4. Data Analysis | Impurity profiling and quantification. | Impurities are identified by their unique retention times and mass spectra. Quantification is based on peak area. | nih.gov |

Capillary Electrophoresis for Analytical Separations and Charge-Based Studies

Capillary Electrophoresis (CE) offers an alternative high-efficiency separation technique, particularly useful for charged species. For acidic compounds like this compound, methods such as Microemulsion Electrokinetic Chromatography (MEEKC) are highly suitable. srce.hr MEEKC is a variant of CE that uses a microemulsion as the background electrolyte, allowing for the separation of both neutral and charged analytes based on their partitioning between the microemulsion droplets and the surrounding aqueous phase. srce.hr

In a typical MEEKC setup for acidic compounds, a fused silica (B1680970) capillary is used with a buffer system that forms a stable microemulsion. srce.hr The separation is driven by applying a high voltage across the capillary. srce.hr The charge of the analyte, which is dependent on the buffer pH, and its hydrophobicity determine its migration time. This makes CE an excellent tool for charge-based studies, such as the determination of pKa values. The high efficiency of CE allows for rapid analysis times and excellent resolution of closely related species.

Table 3: Typical Parameters for Capillary Electrophoresis (MEEKC) of Acidic Compounds

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Instrument | Capillary Electrophoresis System with UV detector | Provides high-efficiency separations. | srce.hr |

| Capillary | Uncoated Fused Silica (e.g., 50 µm i.d.) | Standard column for many CE applications. | srce.hr |

| Background Electrolyte | Microemulsion (e.g., oil, surfactant, co-surfactant in buffer) | Creates a pseudo-stationary phase for differential partitioning. | srce.hr |

| Voltage | -20 to -30 kV (reversed polarity for anions) | Driving force for the electrophoretic and electroosmotic flow. | srce.hr |

| Temperature | 25 °C | Ensures reproducible migration times. | srce.hr |

| Injection | Hydrodynamic (e.g., 50 mbar for 10 s) | Introduces a small, precise plug of the sample. | srce.hr |

Quantitative Elemental Analysis and Spectroscopic Quantification Methods

Quantitative elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. For this compound (C₉H₉BrO₂), combustion analysis is employed to determine the weight percentages of carbon and hydrogen. researchgate.net The bromine content can be determined through methods such as combustion followed by titration of the resulting hydrogen bromide (HBr). nist.gov The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula to confirm the elemental composition and purity of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₉BrO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 47.19% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.96% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 34.88% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 13.97% |

| Total | 229.073 | 100.00% |

Alongside elemental analysis, spectroscopic quantification methods like UV-Vis spectrophotometry are routinely used. Aromatic compounds exhibit strong absorbance in the ultraviolet region of the electromagnetic spectrum. By preparing a standard solution of known concentration, a calibration curve can be generated according to the Beer-Lambert law. This allows for the rapid and straightforward quantification of the compound in solution.

Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection and Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is an exceptionally sensitive analytical technique that can provide detailed structural information—a molecular fingerprint—at trace and even single-molecule levels. rsc.org The technique relies on the massive enhancement of the Raman scattering signal that occurs when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. rsc.orgmdpi.com

For a molecule like this compound, SERS can be used for ultrasensitive detection far below the limits of conventional HPLC-UV. mdpi.com Furthermore, SERS is highly valuable for adsorption studies. The enhancement of specific vibrational modes can provide insights into the molecule's orientation and interaction with the metal surface. sfu.ca For instance, analyzing the relative intensities of the carboxylate and aromatic ring vibrations can help determine how the molecule binds to the SERS substrate. sfu.ca This information is critical in applications where surface interactions are important, such as in the development of sensors or functionalized materials.

Table 5: Components of a SERS Experiment for Aromatic Carboxylic Acids

| Component | Description | Example | Reference |

|---|---|---|---|

| Raman Spectrometer | A system consisting of a laser, microscope, spectrograph, and detector. | Renishaw InVia Reflex system. | nih.gov |

| Excitation Laser | Provides monochromatic light to induce Raman scattering. | 785 nm diode laser is common to minimize fluorescence. | nih.gov |

| SERS Substrate | Nanostructured metal surface that provides signal enhancement. | Colloidal gold or silver nanoparticles; nanostructured metal films. | mdpi.comsfu.ca |

| Analyte | The molecule of interest. | This compound in solution. | |

| Analysis | Spectral interpretation. | Identification of characteristic vibrational bands (e.g., C=O stretch, aromatic C-C stretch, C-Br stretch) and their enhancement to study adsorption. | sfu.ca |

Future Research Directions and Emerging Paradigms in Halogenated Aromatic Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a pivotal shift in the manufacturing of fine chemicals, including derivatives of 4-Bromo-2,5-dimethylbenzoic acid. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved purity. For instance, the industrial-scale production of related compounds like 4-bromo-2,5-dimethylbenzonitrile, a potential precursor to the acid, already utilizes continuous flow reactors to optimize production. smolecule.com

Automated synthesis platforms, such as those developed at institutions like The Scripps Research Institute, are capable of performing complex multi-step reactions with minimal human intervention. figshare.com These systems can be programmed to execute synthesis, purification, and analysis in a sequential manner. Applying this to this compound could enable the rapid generation of a library of derivatives for screening in drug discovery or materials science. A hypothetical automated synthesis workflow could involve the esterification of this compound followed by a palladium-catalyzed cross-coupling reaction, all within a closed-loop system. Such "telescoped" approaches, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, have been successfully demonstrated for Suzuki couplings of other aryl bromides in flow. acs.org

The potential for photochemical reactions in flow systems also presents a promising avenue. The photochemical radical bromination of 2,5-dimethylbenzoic acid has been explored as a key step in certain synthetic routes, a process that could be rendered more efficient and scalable in a flow reactor. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Aromatics

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by stirring speed | Efficient mixing through static mixers or narrow channels |

| Safety | Higher risk with large volumes of hazardous reagents | Improved, small reaction volumes minimize risk |

| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" by running longer or in parallel |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Materials Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools in chemical research, capable of predicting reaction outcomes and designing novel materials with desired properties. arxiv.org For a molecule like this compound, these technologies can significantly accelerate research and development.

ML models, trained on vast datasets of chemical reactions, can predict the most likely products, yields, and optimal conditions for transformations involving this compound. nips.ccneurips.cc For example, an AI could predict the success of a Suzuki, Heck, or Sonogashira coupling reaction with a novel partner, saving significant experimental time and resources. These models work by identifying complex patterns in how molecules react, going beyond simple rule-based systems to make predictions on reactions they have not explicitly been trained on. nips.cc The development of models that track electron movements can provide detailed mechanistic insights, helping to anticipate potential byproducts. arxiv.org

In the realm of materials design, AI can be used to predict the properties of polymers, co-crystals, or metal-organic frameworks (MOFs) derived from this compound. By analyzing the structural features of the acid—the carboxylic acid group for hydrogen bonding or coordination, the bromo-substituent for halogen bonding, and the aromatic ring for π-stacking—ML algorithms can screen virtual libraries of compounds to identify candidates with specific electronic, optical, or mechanical properties. This data-driven approach, which complements knowledge-based design strategies centered on concepts like supramolecular synthons, accelerates the discovery of new functional materials. acs.org

Table 2: AI/ML Applications for this compound

| Application Area | AI/ML Tool | Potential Use Case |

|---|---|---|

| Reaction Prediction | Retrosynthesis Algorithms | Identify novel, efficient synthetic routes to the target molecule. |

| Outcome & Yield Prediction | Supervised Learning Models | Predict the product and yield of a planned reaction with a new substrate. neurips.cc |

| Mechanism Analysis | Electron-Tracking Models | Elucidate reaction mechanisms and predict formation of byproducts. arxiv.org |

| Materials Design | Property Prediction Models | Forecast properties (e.g., band gap, solubility) of polymers or co-crystals. |

| Crystal Structure Prediction | Generative Models | Predict the stable crystal packing of the acid or its derivatives. acs.org |

Sustainable Synthesis and Circular Economy Approaches for Aromatic Chemical Building Blocks

The principles of green chemistry and the circular economy are increasingly guiding the synthesis of chemical building blocks. For this compound, this involves developing synthetic routes that minimize waste, use less hazardous reagents, and incorporate recyclable components.

One key area of research is the use of recyclable catalytic systems. For instance, ruthenium catalysts in recyclable solvents like polyethylene (B3416737) glycol (PEG) have been shown to be effective for the C-H functionalization of benzoic acids. rsc.org Such systems demonstrate high stability and can be reused for multiple reaction cycles without a significant loss in activity, drastically reducing metal waste. rsc.org Applying this methodology to the derivatization of this compound would represent a significant step towards a more sustainable process.

The choice of reagents is also critical. The environmental impact of bromination, a key step in the synthesis of many halogenated aromatics, can be mitigated by choosing alternatives to elemental bromine, such as using hydrohalide salts in inert solvents, which can offer higher yields and selectivity. Furthermore, exploring the oxidation of more readily available precursors, like 4-bromo-2,5-dimethylaniline, provides alternative synthetic pathways that can be optimized for sustainability.

A circular economy approach views this compound not just as a final product but as a versatile intermediate within a larger value chain. This perspective encourages the design of processes where byproducts are minimized or valorized, solvents are recycled, and the catalytic materials are recovered and reused. The ultimate goal is to create a closed-loop system where the lifecycle of the chemical building block is managed to maximize resource efficiency and minimize environmental footprint.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-2,5-dimethylbenzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves bromination of 2,5-dimethylbenzoic acid using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination in acetic acid at 60–80°C yields the target compound. Purification is achieved via recrystallization using ethanol or methanol, which removes unreacted starting materials and byproducts. Optimization of purity requires careful temperature control during bromination and solvent selection for recrystallization .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : The aromatic protons and methyl groups are identified via H NMR (δ ~2.3 ppm for methyl, δ ~7.5–8.0 ppm for aromatic protons). C NMR confirms the carboxylate carbon (δ ~170 ppm) and bromine-substituted aromatic carbons.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects the molecular ion peak at m/z 229.07 (C₉H₉BrO₂).

- HPLC : Reverse-phase HPLC with a C18 column and UV detection at 254 nm verifies purity (>98%) .

Advanced Research Questions

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine atom at the 4-position acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids to form biaryl structures. For example, coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C yields 2,5-dimethyl-4-phenylbenzoic acid. Reaction efficiency depends on steric hindrance from the methyl groups, which may reduce coupling yields compared to less-substituted analogs .

Q. How do steric and electronic effects of substituents influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 2,5-dimethyl groups hinder nucleophilic attack at the 4-bromo position, reducing reaction rates. This is evident in slower SN₂ kinetics compared to 4-bromobenzoic acid.

- Electronic Effects : Electron-withdrawing carboxylate groups activate the bromine for substitution, but methyl groups (electron-donating) counteract this effect. Computational studies (DFT) show partial charge distribution at the bromine atom correlates with reactivity .

Q. What are the challenges in interpreting metabolic pathways involving this compound, and how can isotopic labeling address them?

- Methodological Answer :

- Challenges : Metabolites like 4-bromo-2,5-dimethylphenol or demethylated derivatives may form via hepatic enzymes (e.g., CYP450), but overlapping chromatographic peaks complicate identification.

- Isotopic Labeling : Synthesizing C-labeled this compound allows tracking via LC-MS/MS. For instance, C-labeled methyl groups help distinguish parent compounds from demethylated metabolites in hepatocyte incubation studies .

Data Contradiction Analysis

Q. Why do reported yields for bromination of 2,5-dimethylbenzoic acid vary across studies?

- Analysis :

- Reagent Ratios : Excess bromine (Br₂) improves yields but increases di-bromination byproducts. Studies using NBS report lower yields (~60%) but higher selectivity.

- Solvent Effects : Polar solvents (e.g., DMF) accelerate bromination but may degrade the carboxylate group. Non-polar solvents (e.g., CCl₄) reduce side reactions but require longer reaction times .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 229.07 g/mol | |

| Melting Point | 222–226°C (predicted) | |

| HPLC Purity | >98% (C18, 254 nm) | |

| H NMR (DMSO-d6) | δ 2.3 (s, 6H), δ 7.8 (s, 1H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products